Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group and two methyl groups on the pyrazole ring, as well as an ethyl ester group attached to the pyrazole nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazolines.
Hydrolysis: Formation of pyrazole carboxylic acids.
Scientific Research Applications
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the ethyl ester group.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Lacks the chloro group.
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: Lacks the methyl groups.
Uniqueness
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the combination of its chloro, methyl, and ethyl ester groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZGVROTINHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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